2-[4-[(4-Fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol
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Overview
Description
2-[4-[(4-Fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol is an organic compound that belongs to the class of phenols and pyrimidines It is characterized by the presence of a fluorophenyl group, a methoxy group, and a methylpyrimidinyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Preparation of 4-Fluorophenylmethanol: This can be achieved by the reduction of 4-fluorobenzaldehyde using a reducing agent such as sodium borohydride.
Formation of 4-Fluorophenylmethoxy Intermediate: The 4-fluorophenylmethanol is then reacted with a suitable base and methyl iodide to form the 4-fluorophenylmethoxy intermediate.
Synthesis of 6-Methylpyrimidin-2-yl Intermediate: This intermediate is prepared by reacting 2-chloro-6-methylpyrimidine with a suitable nucleophile.
Coupling Reaction: The final step involves the coupling of the 4-fluorophenylmethoxy intermediate with the 6-methylpyrimidin-2-yl intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under suitable conditions.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2-[4-[(4-Fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorophenyl and pyrimidinyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol:
2-Fluoro-4-methylphenol: Similar to the target compound but lacks the methoxy and pyrimidinyl groups.
Uniqueness
2-[4-[(4-Fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol is unique due to the combination of the fluorophenyl, methoxy, and pyrimidinyl groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-10-17(23-11-13-6-8-14(19)9-7-13)21-18(20-12)15-4-2-3-5-16(15)22/h2-10,22H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSNIRGZWNEWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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